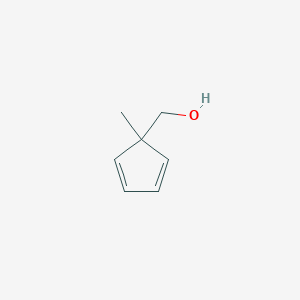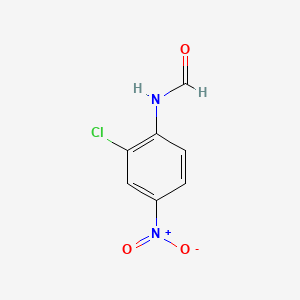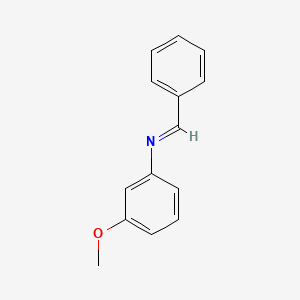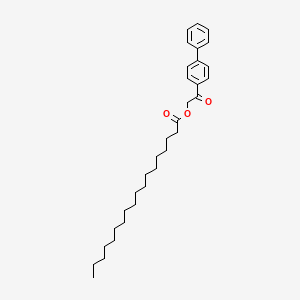
2,3-Dimethyl-9(10H)-anthracenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-9(10H)-anthracenone is an organic compound belonging to the anthracene family. It is characterized by the presence of two methyl groups at the 2 and 3 positions and a ketone group at the 9 position of the anthracene ring. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-9(10H)-anthracenone typically involves the Friedel-Crafts acylation of 2,3-dimethylanthracene with an appropriate acylating agent. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
Friedel-Crafts Acylation: 2,3-Dimethylanthracene is reacted with an acyl chloride (e.g., acetyl chloride) in the presence of AlCl3 to form the corresponding ketone.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-9(10H)-anthracenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 2,3-Dimethyl-9(10H)-anthracenol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-9(10H)-anthracenone has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-9(10H)-anthracenone involves its interaction with molecular targets through various pathways:
Photophysical Properties: The compound exhibits fluorescence and phosphorescence, making it useful in imaging applications.
Molecular Interactions: It can form hydrogen bonds and π-π interactions with other molecules, influencing its reactivity and binding properties.
Comparación Con Compuestos Similares
2,3-Dimethyl-9(10H)-anthracenone can be compared with other anthracene derivatives such as:
9,10-Dimethylanthracene: Lacks the ketone group, resulting in different reactivity and photophysical properties.
1,4-Dihydroxy-2,3-Dimethyl-9,10-Anthraquinone: Contains hydroxyl groups, leading to different solubility and chemical behavior.
Anthracene: The parent compound without any substituents, used as a reference for studying the effects of substitution on the anthracene ring.
Each of these compounds has unique properties and applications, highlighting the versatility of the anthracene scaffold in chemical research.
Propiedades
Número CAS |
62170-37-0 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2,3-dimethyl-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O/c1-10-7-13-9-12-5-3-4-6-14(12)16(17)15(13)8-11(10)2/h3-8H,9H2,1-2H3 |
Clave InChI |
FYUFQYJYIHJBDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)
![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)

![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)






![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)


